molecular formula C15H15BrF3N3 B3042256 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline CAS No. 541539-69-9

6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline

Cat. No. B3042256
CAS RN: 541539-69-9
M. Wt: 374.2 g/mol
InChI Key: LYMSMOVYSJPGBI-UHFFFAOYSA-N
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Description

6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell growth, survival, and metabolism, and is often dysregulated in cancer cells. GSK690693 has shown promising results in preclinical studies as a potential cancer therapy.

Scientific Research Applications

Synthesis and Photophysics

A study by Bonacorso et al. (2018) reported the successful synthesis of quinolines, including variants similar to 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline. The process involved Buchwald–Hartwig amination, yielding a range of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. This method emphasized photophysical properties like intraligand and charge-transfer type transitions, suitable for studying aromatic heterocycle structures.

Antimicrobial and Antimalarial Applications

In the realm of antimicrobial and antimalarial research, Parthasaradhi et al. (2015) developed a series of novel quinoline-based 1,2,3-triazoles, including derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline (Parthasaradhi et al., 2015). These compounds exhibited significant antimicrobial and antimalarial activities, demonstrating the potential of such derivatives in medical research.

Synthesis and Application in Biochemical Studies

Research by Kumar et al. (2003) highlights the synthesis and application of diazepino quinoline derivatives, including compounds related to 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline (Kumar et al., 2003). These compounds were used in antibacterial, antifungal, and cytogenetic studies, showcasing their relevance in diverse scientific research areas.

Enantioselective Synthesis

Schrader et al. (2016) described enantioselective approaches to synthesize tricyclic structures, including those resembling 6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline (Schrader et al., 2016). This research is crucial in developing compounds for targeting G-protein-coupled receptors (GPCRs) in the central nervous system, highlighting the compound's potential in neurological studies.

properties

IUPAC Name

6-bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSMOVYSJPGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152652
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline

CAS RN

541539-69-9
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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